5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one

Description

Properties

IUPAC Name |

5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O2/c1-6(2)3-4(5(11)12-6)7(8,9)10/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQKIHBAKTVICL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(=O)O1)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370079 | |

| Record name | 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164929-15-1 | |

| Record name | 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one: Properties, Synthesis, and Potential Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and prospective applications of the fluorinated lactone, 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from analogous structures and fundamental chemical principles to offer a robust predictive profile. The incorporation of a trifluoromethyl group into the γ-butyrolactone scaffold is of significant interest, particularly in the field of medicinal chemistry, due to the unique physicochemical and biological properties imparted by fluorine.[1][2][3] This guide aims to serve as a foundational resource for researchers exploring the potential of this and related trifluoromethylated lactones in drug discovery and materials science.

Introduction: The Significance of Trifluoromethylated Lactones

The introduction of a trifluoromethyl (-CF3) group into organic molecules can dramatically alter their properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] These modifications are highly sought after in drug design to enhance the efficacy and pharmacokinetic profiles of therapeutic agents.[5][6] Lactones, particularly γ-butyrolactones, are prevalent structural motifs in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities.[7] The convergence of these two structural features in 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one presents a molecule with considerable potential for novel applications in medicinal chemistry and beyond.

Molecular Structure and Identification

This section details the fundamental structural and identifying information for 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one |

| CAS Number | 164929-15-1 |

| Molecular Formula | C₇H₉F₃O₂ |

| Molecular Weight | 182.14 g/mol |

| SMILES | CC1(C)CC(C(=O)O1)C(F)(F)F |

| InChIKey | NSQKIHBAKTVICL-UHFFFAOYNA-N |

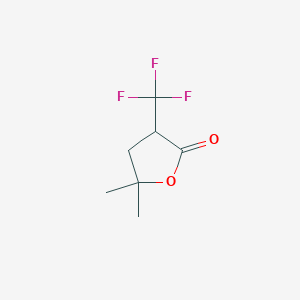

Diagram 1: Molecular Structure of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one

Caption: 2D representation of the molecular structure.

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale for Prediction |

| Appearance | Colorless liquid or low-melting solid | γ-Butyrolactone is a colorless liquid.[7] The increased molecular weight and potential for dipole-dipole interactions may raise the melting point. |

| Boiling Point | > 204 °C | The boiling point of γ-butyrolactone is 204 °C.[7] The significant increase in molecular weight due to the CF₃ and two methyl groups is expected to increase the boiling point. |

| Solubility | Soluble in many organic solvents (e.g., acetone, ethanol, ethyl acetate).[8][9] Limited solubility in water. | The lactone functionality provides some polarity, but the trifluoromethyl and dimethyl groups increase lipophilicity, likely reducing water solubility compared to γ-butyrolactone. |

| Density | > 1.13 g/cm³ | The density of γ-butyrolactone is 1.13 g/cm³. The presence of the heavier fluorine atoms is expected to increase the density. |

Predicted Spectroscopic Data

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the functional groups present in the molecule.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple, with signals corresponding to the methyl and methylene protons of the lactone ring. The electron-withdrawing trifluoromethyl group will likely deshield adjacent protons.

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the quaternary carbon bearing the methyl groups, the methylene carbon, the methine carbon attached to the trifluoromethyl group, and the carbons of the methyl and trifluoromethyl groups. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

19F NMR Spectroscopy (Predicted)

The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be in the typical range for a CF₃ group attached to a saturated carbon.[9]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by a strong absorption band for the C=O stretch of the γ-lactone, typically found in the range of 1770-1795 cm⁻¹.[10][11] Strong C-F stretching bands are also expected in the region of 1100-1300 cm⁻¹.[3]

Mass Spectrometry (MS) (Predicted)

In the mass spectrum, the molecular ion peak (M⁺) at m/z 182 would be expected. Common fragmentation patterns for lactones include the loss of CO and CO₂. The presence of the trifluoromethyl group may lead to characteristic fragmentation pathways involving the loss of CF₃ or related fragments.[12][13]

Potential Synthetic Pathways

The synthesis of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one is not explicitly described in the reviewed literature. However, several plausible synthetic strategies can be proposed based on established methods for the synthesis of trifluoromethylated compounds and lactones.[14][15]

Trifluoromethylation of a Precursor Lactone

One potential route involves the trifluoromethylation of a suitable precursor, such as 5,5-dimethyloxolan-2-one. This could potentially be achieved through radical trifluoromethylation or by deprotonation at the α-position followed by reaction with an electrophilic trifluoromethylating reagent.

Diagram 2: Proposed Synthesis via Trifluoromethylation

Caption: Conceptual workflow for synthesis via trifluoromethylation.

Cyclization of a Trifluoromethylated Precursor

An alternative approach would involve the synthesis of a linear precursor already containing the trifluoromethyl group, followed by a cyclization reaction to form the lactone ring. For example, the intramolecular cyclization of a γ-hydroxy carboxylic acid or its corresponding ester bearing the trifluoromethyl and dimethyl groups at the appropriate positions.

Predicted Reactivity

The reactivity of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one will be influenced by the lactone ring and the electron-withdrawing trifluoromethyl group.

-

Lactone Ring Opening: Like other lactones, it is expected to undergo hydrolysis under acidic or basic conditions to yield the corresponding γ-hydroxy carboxylic acid. It can also react with other nucleophiles, such as amines and alcohols, to form amides and esters, respectively.[7]

-

Enolate Chemistry: The presence of a proton α to the carbonyl group allows for the formation of an enolate under basic conditions. This enolate can then react with various electrophiles. The electron-withdrawing nature of the adjacent trifluoromethyl group will increase the acidity of this proton.

-

Influence of the Trifluoromethyl Group: The CF₃ group is a strong electron-withdrawing group, which will increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Potential Applications in Drug Discovery and Development

The unique combination of a lactone scaffold and a trifluoromethyl group makes 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one an attractive building block for medicinal chemistry.

-

Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other groups, such as a methyl or chloro group, potentially improving the metabolic stability and binding affinity of a drug candidate.[3][5]

-

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.[4]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to a longer in vivo half-life of a drug.[3]

The 5,5-dimethyl substitution pattern can provide steric bulk, which may influence the binding selectivity of the molecule to its biological target.

Diagram 3: Role in Drug Discovery

Caption: The influence of key properties on drug development outcomes.

Safety and Handling

Specific toxicity data for 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one is not available. However, based on the properties of related compounds, appropriate safety precautions should be taken.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Reactivity Hazards: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[7]

-

Health Hazards: The health effects of this compound have not been thoroughly investigated. Assume it may be harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion and Future Perspectives

5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one represents a promising, yet underexplored, chemical entity. The predicted enhancement of physicochemical and metabolic properties due to the trifluoromethyl group, combined with the versatile reactivity of the γ-butyrolactone scaffold, makes it a valuable target for synthesis and further investigation. Future research should focus on developing efficient synthetic routes to this compound and its analogs, followed by a thorough experimental characterization of their chemical and biological properties. Such studies will be crucial in unlocking the full potential of this and other trifluoromethylated lactones in the development of new therapeutics and advanced materials.

References

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Retrieved from [Link]

-

Trifluoromethylation - Wikipedia. (n.d.). Retrieved from [Link]

-

gamma-butyrolactone - SWGDRUG.org. (2005). Retrieved from [Link]

-

Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. (2021). ResearchGate. Retrieved from [Link]

-

Direct Catalytic Asymmetric Synthesis of trifluoromethylated γ-Amino Esters/Lactones via Umpolung Strategy. (n.d.). PMC. Retrieved from [Link]

-

Direct measurement of fluorocarbon radicals in the thermal destruction of perfluorohexanoic acid using photoionization mass spectrometry. (n.d.). PMC. Retrieved from [Link]

-

Fourier Transform Infrared Spectroscopy Using Polarization Modulation and Polarization Selective Techniques for Internal and External Reflection Geometries: Investigation of Self-Assembled Octadecylmercaptan on a Thin Gold Film. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. (2021). MDPI. Retrieved from [Link]

-

Catalytic Asymmetric Synthesis of 3-Hydroxy-3-Trifluoromethyl Benzofuranones via Tandem Friedel-Crafts/Lactonization Reaction. (n.d.). aws.amazon.com. Retrieved from [Link]

-

A synthesis of γ-trifluoromethyl α,β-unsaturated γ-butyrolactones using CF(3)SiMe(3) as a trifluoromethylating agent. (2013). PubMed. Retrieved from [Link]

- CN102781926A - The production method of gamma-butyrolactone. (n.d.). Google Patents.

-

Synthesis, characterization, anti-mycobacterial activity and in silico study of new 2,5-disubstituted-1,3,4-oxadiazole derivatives. (2022). PubMed. Retrieved from [Link]

-

IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. (2010). Bentham Open Archives. Retrieved from [Link]

-

Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). ResearchGate. Retrieved from [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). SciSpace. Retrieved from [Link]

-

PROCESS FOR THE PRODUCTION OF GAMMA-BUTYROLACTONE. (n.d.). European Patent Office. Retrieved from [Link]

-

19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. (n.d.). ResearchGate. Retrieved from [Link]

-

Mass spectra of fluorocarbons. (n.d.). nist.gov. Retrieved from [Link]

-

Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis. (2014). beilstein-journals.org. Retrieved from [Link]

-

Synthesis, structural characterization, reactivity and catalytic activity of mixed halo/triflate ArI(OTf)(X) species. (2026). ResearchGate. Retrieved from [Link]

-

Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated. (2022). MDPI. Retrieved from [Link]

-

Synthesis and Stereostructure of Some 5,5′-Disubstituted 3-Acetyl-2,2′- bi-2H-1,3,4-oxa(thia)diazolines. (2026). ResearchGate. Retrieved from [Link]

-

Infrared Spectroscopy of Polymers, VIII: Polyesters and the Rule of Three. (2022). spectroscopyonline.com. Retrieved from [Link]

-

Process for the preparation of gamma-butyrolactone. (n.d.). Google APIs. Retrieved from [Link]

-

Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives. (2021). PubMed. Retrieved from [Link]

-

High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. (n.d.). aws.amazon.com. Retrieved from [Link]

-

Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. (2022). rsc.org. Retrieved from [Link]

-

12.7: Interpreting Infrared Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Chang Chun Group-Medical. (n.d.). Retrieved from [Link]

-

Direct Determination of Flavanone Isomers in Citrus Juice by Paper Spray Tandem Mass Spectrometry. (2024). MDPI. Retrieved from [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. (n.d.). Gelest, Inc. Retrieved from [Link]

Sources

- 1. swgdrug.org [swgdrug.org]

- 2. Synthesis, characterization, anti-mycobacterial activity and in silico study of new 2,5-disubstituted-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamopen.com [benthamopen.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gamma butyrolactone or dihydrofuran-2(3H)-one Manufacturers, SDS [mubychem.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Direct measurement of fluorocarbon radicals in the thermal destruction of perfluorohexanoic acid using photoionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 14. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 15. A synthesis of γ-trifluoromethyl α,β-unsaturated γ-butyrolactones using CF(3)SiMe(3) as a trifluoromethylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characteristics and Synthesis of Trifluoromethylated Lactones: A Technical Guide for Drug Development

Executive Summary

The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry. Specifically, the introduction of a trifluoromethyl (–CF₃) group into lactone pharmacophores fundamentally alters their physicochemical landscape. This technical whitepaper provides an in-depth analysis of the physicochemical characteristics of trifluoromethylated lactones, detailing the causality behind their enhanced metabolic stability and lipophilicity. Furthermore, it establishes authoritative, self-validating experimental protocols for both their synthesis via copper-catalyzed oxytrifluoromethylation and the subsequent evaluation of their pharmacokinetic profiles.

The Strategic Role of the Trifluoromethyl Group in Lactones

The modification of a standard lactone ring with a –CF₃ moiety is not merely a structural decoration; it is a calculated physicochemical intervention designed to overcome common pharmacokinetic liabilities.

Thermodynamic and Metabolic Stability

The primary driver for trifluoromethylation is the profound thermodynamic stability of the carbon-fluorine (C–F) bond. The C–F bond possesses a bond dissociation energy of 485.3 kJ/mol, which is significantly higher than the 414.2 kJ/mol of a standard C–H bond (1)[1]. This high bond energy renders the –CF₃ group highly resistant to enzymatic cleavage by the cytochrome P450 (CYP) superfamily. By strategically placing a –CF₃ group at a known site of oxidative metabolism on the lactone ring, medicinal chemists can induce "metabolic switching," effectively blocking degradation pathways and extending the drug's half-life (2)[2].

Lipophilicity and Membrane Permeability

The high electronegativity of fluorine combined with the larger hydrophobic surface area of the –CF₃ group significantly enhances the overall lipophilicity of the lactone. This increase in the partition coefficient (logP) facilitates superior passive diffusion across phospholipid bilayers, thereby improving oral bioavailability and blood-brain barrier permeability (1)[1].

Quantitative Physicochemical Profiling

The table below summarizes the comparative physicochemical shifts induced by replacing a standard methyl group with a trifluoromethyl group on a lactone scaffold.

| Physicochemical Property | Methyl Group (–CH₃) | Trifluoromethyl Group (–CF₃) | Impact on Lactone Scaffold |

| Bond Dissociation Energy | ~414.2 kJ/mol | ~485.3 kJ/mol | Prevents CYP450-mediated oxidative cleavage. |

| Lipophilicity Contribution | Moderate | High | Enhances membrane permeability and overall logP. |

| Electronegativity (Pauling) | 2.5 (Carbon) | 4.0 (Fluorine) | Lowers pKa of adjacent protons, altering target binding. |

| Metabolic Liability | High (Prone to oxidation) | Extremely Low | Induces metabolic switching; increases half-life. |

Mechanistic Pathways: Copper-Catalyzed Oxytrifluoromethylation

The synthesis of trifluoromethylated lactones from unactivated alkenes relies heavily on transition-metal catalysis. The benchmark methodology, established by Buchwald and co-workers, utilizes a copper-catalyzed intramolecular oxytrifluoromethylation of alkenes bearing a carboxylic acid group (3)[3].

Mechanistic Causality: The reaction is initiated by Togni's reagent 1 in the presence of a Cu(I) catalyst (e.g., [Cu(MeCN)₄]PF₆). The Cu(I) species undergoes a single-electron transfer (SET) to Togni's reagent, generating an electrophilic CF₃ radical and a Cu(II) intermediate. The CF₃ radical adds across the unactivated alkene, forming a carbon-centered radical. The critical role of the 2,2'-biquinoline ligand is to stabilize the Cu(II) species, preventing premature termination of the radical chain. The Cu(II) then oxidizes the carbon radical to a carbocation via a second SET, which is rapidly trapped by the pendant carboxylic acid via intramolecular nucleophilic attack, yielding the trifluoromethylated lactone (4)[4].

Fig 1: Copper-catalyzed oxytrifluoromethylation mechanism for lactone synthesis.

Experimental Methodologies: Synthesis and Validation

Protocol 1: Self-Validating Synthesis of Trifluoromethylated Lactones

This protocol details the copper-catalyzed oxytrifluoromethylation of alkenoic acids.

Step 1: Reagent Preparation & Inert Atmosphere

-

Action: In a flame-dried Schlenk tube under an argon atmosphere, combine the alkenoic acid substrate (1.0 equiv), Togni's reagent 1 (1.1 equiv),[Cu(MeCN)₄]PF₆ (10 mol%), and 2,2'-biquinoline (20 mol%).

-

Causality: Argon is strictly required because the intermediate CF₃ radical is highly reactive and will rapidly quench in the presence of atmospheric oxygen, leading to peroxy byproducts.

Step 2: Solvent Addition and Initiation

-

Action: Add anhydrous acetonitrile to achieve a 0.1 M concentration. Heat the mixture to 55 °C and stir for 16 hours.

-

Causality: Acetonitrile coordinates with the copper catalyst, maintaining its solubility and modulating its redox potential to favor the SET process required to activate Togni's reagent.

Step 3: Validation Checkpoint (In-Process Control)

-

Action: Withdraw a 50 µL aliquot, dilute with CDCl₃, and perform ¹⁹F NMR spectroscopy using PhCF₃ as an internal standard.

-

Validation: The complete disappearance of the Togni reagent signal (approx. -40 ppm) and the emergence of a new upfield multiplet (approx. -70 to -75 ppm) confirms successful CF₃ transfer. If the Togni reagent persists, catalyst poisoning has occurred, and the reaction must be re-initiated.

Step 4: Isolation and Purification

-

Action: Quench the reaction with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Experimental Methodologies: Metabolic Stability Assessment

To empirically prove the physicochemical advantage of the synthesized trifluoromethylated lactone, its resistance to CYP450-mediated degradation must be quantified.

Protocol 2: In Vitro Liver Microsomal Stability Assay

Step 1: Matrix Preparation

-

Action: Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL protein concentration) and the test CF₃-lactone (1 µM) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37 °C for 5 minutes.

-

Causality: The physiological pH and temperature are critical to maintaining the tertiary structure and enzymatic activity of the CYP450 enzymes embedded in the microsomes.

Step 2: Reaction Initiation

-

Action: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

-

Causality: NADPH serves as the obligate electron donor for CYP450 enzymes. Without it, oxidative metabolism cannot proceed, making this addition the precise start time (t=0) of the assay.

Step 3: Validation Checkpoint (System Integrity)

-

Action: Run a parallel incubation using a known highly metabolized reference standard (e.g., Verapamil or Testosterone).

-

Validation: If the reference compound does not degrade by >50% within 30 minutes, the microsomes are inactive (likely due to freeze-thaw degradation), and the assay data for the CF₃-lactone is invalid and must be discarded.

Step 4: Quenching and Analysis

-

Action: At predetermined intervals (0, 5, 15, 30, 60 minutes), remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 15,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.

Fig 2: In vitro liver microsomal stability assay workflow.

References

- Source: PMC / National Institutes of Health (NIH)

- Recent progress in the trifluoromethylation of alkenes with Togni's reagents Source: Semantic Scholar / ARKIVOC URL

- Source: PMC / National Institutes of Health (NIH)

- Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability Source: BenchChem URL

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Copper-Catalyzed Oxytrifluoromethylation of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name gamma,gamma-dimethyl-alpha-trifluoromethyl-gamma-butyrolactone

The Strategic Role of γ,γ -Dimethyl- α -Trifluoromethyl- γ -Butyrolactone in Advanced Drug Design

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and steric bulk into privileged scaffolds is a fundamental technique for optimizing the pharmacokinetic and pharmacodynamic profiles of Active Pharmaceutical Ingredients (APIs). The compound γ,γ -dimethyl- α -trifluoromethyl- γ -butyrolactone (CAS: 164929-15-1, Preferred IUPAC Name: 5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one)[1] represents a highly specialized, fluorinated building block.

While unsubstituted γ -butyrolactones (GBLs) are ubiquitous in biologically active natural products and synthetic drugs (2[2]), they often suffer from poor metabolic stability. This whitepaper details the structural rationale, synthetic methodologies, and self-validating experimental protocols for utilizing this advanced fluorinated lactone as a core intermediate in drug development.

Structural Rationale & Physicochemical Profiling

As a Senior Application Scientist, it is critical to understand the causality behind molecular modifications rather than simply observing the outcomes. The architecture of γ,γ -dimethyl- α -trifluoromethyl- γ -butyrolactone is designed to systematically dismantle the metabolic liabilities of the native GBL ring.

-

The γ,γ -Dimethyl Motif (Steric Shielding): Unsubstituted GBLs are highly susceptible to lactonase-mediated ring hydrolysis and Cytochrome P450 (CYP450)-mediated oxidation at the C4 ( γ ) position. By installing geminal dimethyl groups at the γ -carbon, we introduce severe steric hindrance. Causality: This steric bulk physically prevents the CYP450 active site heme-iron from accessing the C-H bonds, completely blocking γ -hydroxylation and subsequent ring opening.

-

The α -Trifluoromethyl Motif (Electronic Modulation): The addition of a -CF3 group at the C2 ( α ) position serves a dual purpose. Causality: First, the strong electron-withdrawing nature of the fluorine atoms lowers the pKa of adjacent protons, protecting the α -position from metabolic epimerization. Second, it significantly increases the lipophilicity (LogP) of the molecule, enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is critical for central nervous system (CNS) targets (3[3]).

Table 1: Comparative Physicochemical and Metabolic Profiling

To illustrate the impact of these modifications, the table below summarizes the structure-activity relationship (SAR) trends comparing the native scaffold to its substituted derivatives.

| Compound Scaffold | ClogP | TPSA (Ų) | HLM Intrinsic Clearance ( CLint ) | Primary Metabolic Liability |

| γ -Butyrolactone (GBL) | -0.64 | 26.3 | > 150 μ L/min/mg | C4 ( γ ) Hydroxylation / Ring Opening |

| α -Trifluoromethyl-GBL | 0.85 | 26.3 | 85 μ L/min/mg | C4 ( γ ) Hydroxylation |

| γ,γ -Dimethyl- α -CF3-GBL | 1.92 | 26.3 | < 15 μ L/min/mg | Highly Stable (Sterically Shielded) |

Synthetic Methodology & Workflow

The synthesis of highly substituted lactones requires bypassing the thermodynamic barriers associated with traditional Fischer esterification. We employ a radical-mediated addition-cyclization cascade to construct the ring efficiently.

Synthetic workflow for alpha-trifluoromethyl-gamma-butyrolactone derivatives.

Protocol: Radical-Mediated Synthesis

-

Reagent Preparation: In an oven-dried Schlenk flask under argon, dissolve 2-(trifluoromethyl)acrylic acid (1.0 equiv) in anhydrous isopropanol. Causality: Isopropanol acts as both the solvent and the nucleophilic γ -carbon/gem-dimethyl source, driving the reaction equilibrium forward.

-

Radical Initiation: Add di-tert-butyl peroxide (DTBP, 0.2 equiv). Causality: Upon heating to 130°C, DTBP undergoes homolytic cleavage. The resulting tert-butoxy radicals abstract the α -proton from isopropanol, generating a highly reactive nucleophilic ketyl radical.

-

Addition and Cyclization: The ketyl radical adds to the electron-deficient double bond of the acrylic acid. Causality: The subsequent intramolecular esterification (lactonization) occurs spontaneously because the formation of the 5-membered ring is entropically favored and thermodynamically stable.

-

Purification: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure lactone (1[1]).

Application in Pharmacophore Design & Signaling Pathways

Once synthesized, this lactone acts as a rigidified, metabolically stable scaffold. It is frequently subjected to amination to form γ -lactams (pyrrolidinones), which are core structural motifs in CNS-active drugs (e.g., racetam-class anticonvulsants) and antifungal agents (4[4]). By integrating the α -CF3 and γ,γ -dimethyl groups, the resulting API exhibits prolonged half-life and enhanced binding affinity to allosteric sites, such as those on the GABA-A receptor.

Pharmacological signaling pathway of lactam APIs modulating GABA-A receptors.

Experimental Protocols: Self-Validating Metabolic Stability Assay

To empirically prove the causality of the structural modifications, a Human Liver Microsome (HLM) Stability Assay must be conducted. This protocol is designed as a self-validating system to ensure data integrity.

Protocol: HLM Intrinsic Clearance ( CLint ) Assay

-

System Validation: The assay must include Verapamil (a high-clearance drug) as a positive control to verify microsome enzymatic viability, and Warfarin as a low-clearance negative control.

-

Step 1: Matrix Preparation. Prepare a 1.0 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2. Causality: Mg2+ is an obligate cofactor required for the optimal structural conformation and electron transfer activity of CYP450 enzymes.

-

Step 2: Compound Spiking. Add the test compound ( γ,γ -dimethyl- α -trifluoromethyl- γ -butyrolactone) to achieve a final concentration of 1 μ M. Causality: The organic solvent (DMSO) concentration must be kept ≤ 0.1% to prevent the denaturation or competitive inhibition of CYP450 enzymes.

-

Step 3: Reaction Initiation. Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH provides the essential reducing equivalents necessary for the CYP450-mediated oxidation cycle.

-

Step 4: Kinetic Sampling & Quenching. At exact time points (0, 5, 15, 30, and 60 minutes), extract a 50 μ L aliquot and immediately quench it in 150 μ L of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Causality: The cold organic solvent instantly precipitates microsomal proteins, halting enzymatic activity at the precise time point, while the internal standard normalizes any subsequent LC-MS/MS injection volume variability.

-

Step 5: Analysis. Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2 ) and intrinsic clearance ( CLint ).

References

- Matrix Fine Chemicals. "5,5-DIMETHYL-3-(TRIFLUOROMETHYL)OXOLAN-2-ONE | CAS 164929-15-1". Matrix Fine Chemicals Catalog.

- NIH PubMed Central. "A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones". PMC.

- ResearchGate. "Development of a Scalable Synthesis of (S)-3-Fluoromethyl-γ-butyrolactone, Building Block for Carmegliptin's Lactam Moiety". ResearchGate.

- ACS Publications. "Heterocycle-Substituted α-Methylene-γ-Butyrolactones Derivatives Synthesis, Antifungal Activity, and 3D-QSAR". Journal of Agricultural and Food Chemistry.

Comprehensive Spectroscopic Characterization of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one: A Technical Whitepaper

Executive Summary

In modern drug discovery and medicinal chemistry, fluorinated heterocycles serve as critical building blocks due to fluorine’s ability to modulate lipophilicity, metabolic stability, and target binding affinity. 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one (also known as 5,5-dimethyl-3-(trifluoromethyl)- γ -butyrolactone) is a highly specialized intermediate. Structurally, it features a strained five-membered lactone ring, a gem-dimethyl group at the C5 position, and a strongly electron-withdrawing trifluoromethyl (–CF 3 ) group at the C3 position.

This whitepaper provides an in-depth, authoritative guide to the spectroscopic elucidation of this compound. By analyzing the causality behind its complex spectral signatures—such as diastereotopic splitting and heteronuclear coupling—researchers can establish robust, self-validating analytical workflows for structural verification.

Structural Causality and Spectroscopic Theory

The structural uniqueness of 5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one dictates its spectroscopic behavior. The presence of a chiral center at C3 renders the two faces of the planar-average lactone ring asymmetric. Consequently, the molecule exhibits profound diastereotopic complexity :

-

C4 Protons: The two protons on the C4 methylene bridge are diastereotopic (one is cis to the –CF 3 group, the other trans). They are magnetically non-equivalent and will couple with each other as well as with the C3 proton.

-

C5 Methyl Groups: The geminal dimethyl groups at C5 are similarly diastereotopic, appearing as two distinct singlets in the 1 H NMR spectrum rather than a single integrated peak.

-

Inductive Effects: The strongly electronegative –CF 3 group exerts a through-bond inductive pull, deshielding the C3 proton and shifting the carbonyl (C=O) stretching frequency in infrared spectroscopy to higher wavenumbers compared to unfunctionalized γ -lactones.

Fig 1. Multi-modal spectroscopic workflow for structural validation.

Multi-Nuclear Magnetic Resonance (NMR) Profiling

1 H NMR: Diastereotopic Complexity

In a standard 400 MHz 1 H NMR spectrum (CDCl 3 ), the C3 proton appears highly deshielded ( δ ~3.5–3.8 ppm) due to the combined electron-withdrawing effects of the adjacent carbonyl and the –CF 3 group. It presents as a complex multiplet (a doublet of doublets of quartets) due to vicinal coupling with the two C4 protons and a 3JHF coupling with the fluorine atoms. The C4 protons ( δ ~2.0–2.5 ppm) appear as distinct doublet of doublets due to geminal coupling ( 2JHH ≈ 13.5 Hz) and vicinal coupling to C3. The C5 methyls appear as two distinct singlets ( δ ~1.45 and 1.50 ppm).

13 C NMR: Heteronuclear Splitting

The 13 C NMR spectrum is defined by carbon-fluorine heteronuclear spin-spin coupling, a phenomenon extensively documented in the 1 [3].

-

The –CF 3 carbon resonates at δ ~124 ppm as a distinct quartet with a massive one-bond coupling constant ( 1JCF ≈ 275 Hz).

-

The C3 carbon appears at δ ~45 ppm as a quartet due to two-bond coupling ( 2JCF ≈ 30 Hz).

-

The carbonyl carbon (C2) is observed at δ ~168–170 ppm, typical for strained lactones.

19 F NMR: The Trifluoromethyl Probe

Fluorine-19 is a highly sensitive spin-1/2 nucleus with 100% natural abundance. The –CF 3 group in this aliphatic lactone environment typically resonates between δ -68.0 and -72.0 ppm. As noted in literature regarding 2 [1], the exact shift is highly dependent on solvent polarity and local magnetic shielding. The signal will appear as a doublet due to 3JFH coupling (~9 Hz) with the C3 proton.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides rapid validation of the lactone framework. Unfunctionalized γ -butyrolactones typically exhibit a strong C=O stretching band near 1770 cm −1 , as cataloged in the 3 [4]. However, placing a strongly electronegative –CF 3 group at the α -position (C3) inductively removes electron density from the carbonyl oxygen, increasing the double-bond character of the C=O bond. This shifts the absorption to a higher frequency, typically 1780–1790 cm −1 . Strong C–F stretching vibrations also dominate the fingerprint region between 1100 and 1300 cm −1 .

Mass Spectrometry (EI-MS) Fragmentation Mechanics

Under standard 70 eV Electron Ionization (EI), the molecular ion [M] + at m/z 182 is often weak due to the rapid fragmentation typical of aliphatic lactones. The fragmentation cascade is driven by the stability of the resulting cations and radicals.

Fig 2. Primary electron ionization (EI) mass spectrometry fragmentation pathways.

Quantitative Data Summary

The following tables summarize the expected spectroscopic parameters for structural validation.

Table 1: Predicted NMR Assignments (CDCl 3 , 298 K)

| Nucleus | Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) |

| 1 H | C5-CH 3 (a) | 1.45 | Singlet (s) | - |

| 1 H | C5-CH 3 (b) | 1.50 | Singlet (s) | - |

| 1 H | C4-H (a) | 2.10 | dd | 2JHH = 13.5, 3JHH = 10.0 |

| 1 H | C4-H (b) | 2.45 | dd | 2JHH = 13.5, 3JHH = 8.5 |

| 1 H | C3-H | 3.70 | ddq | 3JHH = 10.0, 8.5; 3JHF = 9.0 |

| 13 C | C5-CH 3 | 27.0, 29.0 | Singlets (s) | - |

| 13 C | C4 | 38.0 | Singlet (s) | - |

| 13 C | C3 | 45.0 | Quartet (q) | 2JCF ≈ 30.0 |

| 13 C | C5 | 85.0 | Singlet (s) | - |

| 13 C | –CF 3 | 124.0 | Quartet (q) | 1JCF ≈ 275.0 |

| 13 C | C2 (C=O) | 169.0 | Singlet (s) | - |

| 19 F | –CF 3 | -70.5 | Doublet (d) | 3JFH ≈ 9.0 |

Table 2: Key FT-IR and MS Parameters

| Technique | Parameter / Mode | Value / Observation | Structural Significance |

| FT-IR | C=O Stretch | 1785 cm −1 | Strained γ -lactone shifted by α -CF 3 |

| FT-IR | C–F Stretch | 1150, 1180 cm −1 | Strong aliphatic trifluoromethyl vibrations |

| EI-MS | Molecular Ion | m/z 182 | Intact molecule [M] + |

| EI-MS | Base/Major Peak | m/z 113 | Loss of •CF 3 radical (-69 Da) |

Self-Validating Experimental Protocols

To ensure data integrity and trustworthiness, the following self-validating protocols must be adhered to during spectral acquisition. These methodologies incorporate internal referencing to rule out instrumental drift.

Protocol A: Multi-Nuclear NMR Acquisition

Based on established4 [2].

-

Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity CDCl 3 (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard for 1 H and 13 C referencing.

-

Fluorine Referencing: Add a sealed capillary containing Trichlorofluoromethane (CFCl 3 , δ 0.00 ppm) to the NMR tube to serve as an absolute external reference for 19 F acquisition without contaminating the sample.

-

Instrument Parameters ( 19 F): Utilize an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE) if quantitative integration is required. Set the spectral width to 250 ppm, centered at -60 ppm.

-

Validation Check: Confirm that the TMS signal is exactly at 0.00 ppm. Check the integration ratio of the 1 H spectrum: the two C5 methyl singlets must integrate to exactly 3.0 protons each relative to the single C3 proton.

Protocol B: Attenuated Total Reflectance (ATR) FT-IR

-

Background Calibration: Clean the diamond ATR crystal with HPLC-grade isopropanol. Acquire a background spectrum (32 scans, 4 cm −1 resolution) to ensure a flat baseline.

-

Sample Application: Apply 2–3 μ L of the neat liquid lactone directly onto the crystal. Ensure full coverage of the sensor.

-

Acquisition: Collect 32 scans from 4000 to 400 cm −1 .

-

Validation Check: The absence of a broad band above 3200 cm −1 confirms the sample is free from moisture or unreacted hydroxy-acid precursors.

Protocol C: GC-EI-MS Analysis

-

Sample Dilution: Dilute the sample to 10 μ g/mL in GC-grade dichloromethane.

-

Chromatography: Inject 1 μ L (split ratio 50:1) onto a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25 μ m). Program the oven from 50°C (hold 2 min) to 250°C at 15°C/min.

-

Ionization: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 40 to 300.

-

Validation Check: Verify the presence of the m/z 113 peak (loss of CF 3 ). The isotopic pattern of the molecular ion must align with the theoretical distribution for C 7 H 9 F 3 O 2 .

References

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species Dove Medical Press / Reports in Organic Chemistry URL:[Link]

-

7-MULTI-4 NMR Spectroscopy of Quadrupolar Nuclei (Spin > 1/2) - Hans Reich Collection Organic Chemistry Data URL: [Link]

-

1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid, gamma-lactone - IR Spectrum NIST Chemistry WebBook URL:[Link]

Sources

A Senior Application Scientist's Guide to ¹H and ¹⁹F NMR of Trifluoromethyl γ-Butyrolactones: From Core Principles to Structural Elucidation

Executive Summary

The incorporation of the trifluoromethyl (CF₃) group into the γ-butyrolactone scaffold has become a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability, binding affinity, and lipophilicity to bioactive molecules. The precise and unambiguous characterization of these fluorinated compounds is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and applying both ¹H and ¹⁹F NMR for the structural elucidation of trifluoromethyl γ-butyrolactones. We will move beyond simple data reporting to explore the causality behind experimental choices, establish self-validating protocols, and provide a systematic workflow for interpreting complex spectral data, grounded in authoritative references.

Section 1: The Strategic Importance of Trifluoromethyl γ-Butyrolactones

The γ-butyrolactone ring is a privileged scaffold found in numerous natural products and pharmaceuticals.[1][2] The introduction of a trifluoromethyl group—a bioisostere for the ethyl or isopropyl group—can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile. This modification often leads to increased metabolic stability by blocking sites of oxidative metabolism and can enhance protein-ligand interactions through unique electrostatic and hydrophobic contributions. Consequently, the synthesis and characterization of novel trifluoromethyl γ-butyrolactones are of significant interest in the pursuit of next-generation therapeutics.[3][4][5]

Given the subtle stereochemical and constitutional isomers that can arise during synthesis, a robust analytical methodology is not just beneficial—it is essential. NMR spectroscopy, particularly the synergistic use of ¹H and ¹⁹F nuclei, provides the detailed atomic-level information required for complete structural and stereochemical assignment.

Section 2: Foundational NMR Principles for Fluorinated Lactones

A mastery of spectral interpretation begins with a solid understanding of the fundamental principles governing the NMR signatures of these specific molecules.

The ¹H NMR Signature of the γ-Butyrolactone Core

The proton environment of a γ-butyrolactone is well-defined, though it is significantly modulated by the presence of a highly electronegative CF₃ group.

-

γ-Proton (Hγ): The proton on the carbon bearing the CF₃ group is the most deshielded proton on the lactone ring (excluding substituents elsewhere). Its chemical shift is heavily influenced by the CF₃ group and its proximity to the lactone oxygen.

-

β-Protons (Hβ): These protons typically reside in the range of 2.0-3.0 ppm.[6][7][8][9] They often appear as complex multiplets due to coupling with both the α- and γ-protons. In chiral molecules, these two protons are diastereotopic and will have different chemical shifts and coupling patterns.

-

α-Protons (Hα): Situated adjacent to the carbonyl group, these protons are deshielded and typically appear between 2.5 and 3.5 ppm.[8][9]

The electron-withdrawing nature of the CF₃ group will generally cause a downfield shift (deshielding) for all protons on the lactone ring, with the effect diminishing with distance.

The Unrivaled Power of ¹⁹F NMR Spectroscopy

Fluorine-19 is an ideal nucleus for NMR analysis for several key reasons:

-

High Receptivity: The ¹⁹F nucleus has a spin of ½, a high gyromagnetic ratio (providing 83% of the sensitivity of ¹H), and is 100% naturally abundant, resulting in strong, sharp signals and rapid data acquisition.[10][11][12]

-

Expansive Chemical Shift Range: The ¹⁹F chemical shift range spans over 800 ppm, which is more than 50 times larger than that for ¹H NMR.[11][13] This vast dispersion minimizes the likelihood of signal overlap, even in complex mixtures, making it an excellent tool for purity assessment and reaction monitoring.[14][15][16]

-

Environmental Sensitivity: The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, making it a powerful probe for detecting subtle changes in molecular conformation, solvation, and binding events.[10][17][18] The CF₃ group in a γ-butyrolactone typically appears as a singlet between -70 and -80 ppm (relative to CFCl₃) in a proton-decoupled spectrum.

Decoding ¹H-¹⁹F Coupling Constants: The Key to Connectivity

The true analytical power of NMR comes from observing spin-spin coupling between ¹H and ¹⁹F nuclei, which provides definitive evidence of through-bond connectivity. These couplings are often larger than their H-H counterparts and can be observed over several bonds.[11]

-

Geminal Coupling (²JHF): Coupling between a fluorine and a proton on the same carbon. This is not present in a CF₃ group attached to a quaternary carbon but would be observed in a CHF₂ or CH₂F group.

-

Vicinal Coupling (³JHF): Coupling between a fluorine on the CF₃ group and the protons on the adjacent carbon (Hγ). The magnitude of this coupling is dependent on the dihedral angle, following a Karplus-type relationship, and is invaluable for conformational analysis.[10]

-

Long-Range Coupling (⁴JHF and ⁵JHF): Couplings over four or five bonds are frequently observed in fluorinated compounds.[10][19][20] For example, the CF₃ group can show a ⁴JHF coupling to the β-protons of the lactone ring. These long-range interactions are critical for piecing together the complete molecular structure.

| Coupling Type | Typical Magnitude (Hz) | Structural Information Provided |

| ³J(F-C-C-Hγ) | 5 - 10 Hz | Confirms connectivity between CF₃ and the γ-carbon; dihedral angle dependent. |

| ⁴J(F-C-C-C-Hβ) | 1 - 3 Hz | Confirms the γ-position of the CF₃ group; often shows a "W" or zig-zag pathway dependence.[21] |

| ⁵J(F-C-C-C-C-Hα) | < 1 Hz | Often too small to resolve but can sometimes be observed, further confirming the overall structure. |

graph J_Coupling_Diagram { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123, fontname="Helvetica", fontsize=12, label=""]; node [shape=circle, style=filled, fontname="Helvetica", fontsize=11, fontcolor="#FFFFFF"];// Define nodes for the lactone structure C_gamma [label="Cγ", pos="0,0!", fillcolor="#4285F4"]; C_beta [label="Cβ", pos="1.5,-0.5!", fillcolor="#4285F4"]; C_alpha [label="Cα", pos="1.5,-2!", fillcolor="#4285F4"]; C_carbonyl [label="C=O", pos="0,-2.5!", fillcolor="#EA4335", fontcolor="#202124"]; O_lactone [label="O", pos="-1,-1.25!", fillcolor="#EA4335", fontcolor="#202124"];

// Define nodes for substituents CF3 [label="CF₃", pos="-1.5,0.5!", fillcolor="#34A853"]; H_gamma [label="Hγ", pos="0.3,1!", fillcolor="#FBBC05", fontcolor="#202124"]; H_beta1 [label="Hβ", pos="2.8,-0.2!", fillcolor="#FBBC05", fontcolor="#202124"]; H_beta2 [label="Hβ'", pos="2.5,-1.2!", fillcolor="#FBBC05", fontcolor="#202124"]; H_alpha [label="Hα", pos="2.5,-2.5!", fillcolor="#FBBC05", fontcolor="#202124"];

// Define edges for bonds edge [color="#5F6368", style=bold]; C_gamma -- C_beta; C_beta -- C_alpha; C_alpha -- C_carbonyl; C_carbonyl -- O_lactone; O_lactone -- C_gamma; C_gamma -- CF3; C_gamma -- H_gamma; C_beta -- H_beta1; C_beta -- H_beta2; C_alpha -- H_alpha;

// Define edges for J-couplings edge [color="#EA4335", style=dashed, penwidth=2.0, constraint=false]; CF3 -- H_gamma [label=" ³JHF", fontcolor="#EA4335", fontsize=10]; CF3 -- H_beta1 [label=" ⁴JHF", fontcolor="#EA4335", fontsize=10]; CF3 -- H_alpha [label=" ⁵JHF", fontcolor="#EA4335", fontsize=10]; }

Caption: Through-bond ¹H-¹⁹F J-coupling pathways in a trifluoromethyl γ-butyrolactone.

Section 3: Experimental Design & Self-Validating Protocols

The quality of your NMR data is directly dependent on meticulous experimental design and execution. Here, we explain the reasoning behind key choices and provide robust, step-by-step protocols.

Causality in Experimental Choices

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the default choice for many organic molecules due to its excellent dissolving power and relatively clean spectral window. However, for more polar lactones, or when studying intermolecular interactions, solvents like DMSO-d₆ or Acetone-d₆ may be necessary. Be aware that solvent choice can influence ¹⁹F chemical shifts.[17] A self-validating approach involves running a quick spectrum in a second solvent if any ambiguity arises.

-

Referencing: For ¹H NMR, tetramethylsilane (TMS) is the universally accepted standard (0 ppm). For ¹⁹F NMR, referencing is more complex. While trichlorofluoromethane (CFCl₃) is the historical standard (0 ppm), it is an ozone-depleting substance. A common and practical alternative is to use an external standard of trifluoroacetic acid (TFA) in a capillary tube or to reference indirectly based on the known spectrometer frequency ratio.[10][16] Consistency is key for comparing data across different samples and instruments.

-

Concentration: A concentration of 5-10 mg in 0.6 mL of solvent is typically sufficient for ¹H and ¹⁹F NMR on modern spectrometers. For 2D experiments like HMBC or for samples with low solubility, higher concentrations or longer acquisition times may be required. Always ensure your sample is fully dissolved and free of particulate matter to achieve sharp lines.

Step-by-Step Experimental Protocols

These protocols are designed for a standard two-channel NMR spectrometer.

Protocol 1: Acquiring a High-Quality ¹H NMR Spectrum

-

Preparation: Dissolve ~5 mg of the compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Instrument Setup: Insert the sample, lock onto the deuterium signal, and shim the magnetic field until the lock signal is sharp and symmetrical.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Set to cover a range of -1 to 12 ppm.

-

Acquisition Time (AQ): ~3-4 seconds for good resolution.

-

Relaxation Delay (D1): 2-5 seconds. For quantitative results, D1 should be at least 5 times the longest T₁ of the protons of interest.

-

Number of Scans (NS): Start with 8 or 16 scans and increase as needed for good signal-to-noise (S/N).

-

-

Processing: Apply an exponential window function (line broadening of ~0.3 Hz), Fourier transform, phase correct, and baseline correct the spectrum. Reference the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or TMS at 0 ppm.

Protocol 2: Acquiring a Proton-Decoupled ¹⁹F{¹H} NMR Spectrum

-

Instrument Setup: Tune the ¹⁹F channel on the probe.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with ¹H decoupling (e.g., 'zgpg30' with decoupling on).

-

Spectral Width: A wide range is needed, e.g., -50 to -90 ppm, to ensure the CF₃ signal is captured.

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 16 to 64 scans are typically sufficient due to the high sensitivity of ¹⁹F.

-

-

Processing: Apply an exponential window function, Fourier transform, phase, and baseline correct. Reference the spectrum to an appropriate standard (e.g., external TFA). This spectrum is ideal for determining the number of unique fluorine environments and for accurate integration.

Caption: A logical workflow for the structural elucidation of trifluoromethyl γ-butyrolactones using NMR.

Section 4: Data Interpretation & Structural Elucidation - A Case Study

Let's consider a synthetic reaction expected to produce a γ-trifluoromethyl-γ-butyrolactone. The goal is to confirm the structure and determine the relative stereochemistry of the major product.

Hypothetical Data:

-

¹⁹F{¹H} NMR: A single, sharp singlet at -75.2 ppm, confirming one CF₃ environment.

-

¹H NMR:

-

δ 4.85 (m, 1H, Hγ)

-

δ 2.90 (ddd, 1H, Hα)

-

δ 2.75 (m, 1H, Hα')

-

δ 2.40 (m, 1H, Hβ)

-

δ 2.25 (m, 1H, Hβ')

-

-

Key Observations from 2D NMR:

-

COSY: Strong correlations are observed between (Hγ and Hβ/Hβ') and between (Hβ/Hβ' and Hα/Hα'), confirming the proton connectivity around the ring.

-

HMBC: A crucial correlation is seen from the protons of the CF₃ group (probed via the ¹⁹F channel in an ¹H-¹⁹F HMBC or inferred from long-range ¹H-¹³C HMBC to the γ-carbon) to the γ-carbon (Cγ). Additionally, correlations from Hα/Hα' to the carbonyl carbon confirm their position.

-

NOESY/HOESY: A strong through-space correlation is observed between the CF₃ group and one of the β-protons (e.g., Hβ at 2.40 ppm) and one of the α-protons (e.g., Hα at 2.90 ppm). This indicates that these three groups are on the same face of the five-membered ring.

-

Interpretation:

-

The ¹H and ¹⁹F data confirm the presence of the γ-butyrolactone scaffold and a single CF₃ group.

-

The COSY spectrum validates the expected H-H connectivity: Hα-Hβ-Hγ.

-

The HMBC data lock in the position of the CF₃ group at the γ-position.

-

The NOESY/HOESY data is the final piece of the puzzle. The observed spatial proximity between the CF₃ group, Hβ, and Hα allows for the unambiguous assignment of the cis relative stereochemistry between these groups.

This systematic approach, combining 1D and 2D NMR techniques, provides a self-validating system where each piece of data corroborates the others, leading to a high-confidence structural assignment. When analyzing diastereomeric mixtures, this process is repeated for each set of signals, with the relative integrals in the well-dispersed ¹⁹F NMR spectrum providing the most accurate measure of the diastereomeric ratio.[22]

References

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).

- 19F Coupling Constants Table. Organofluorine / Alfa Chemistry.

- Determination of magnitudes and relative signs of 1H-19F coupling constants through 1D- and 2D-TOCSY experiments. PubMed.

- Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC.

- One-dimensional 1 H NMR spectra of ɣ-butyrolactone at 100 μg/L (a)...

- A synthesis of γ-trifluoromethyl α,β-unsaturated γ-butyrolactones using CF(3)SiMe(3)

- Cutting Edge NMR: New Tools for Analyzing Mixtures of Fluorinated Species.

- 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. PubMed.

- Gamma Butyrolactone(96-48-0) 1H NMR spectrum. ChemicalBook.

- 19Flourine NMR. University of Ottawa.

- Rapid Identification of γ-Butyrolactone Signalling Molecules in Diverse Actinomycetes Using Resin-Assisted Isol

- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress.

- Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzym

- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

- Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre.

- Application of 19F NMR Spectroscopy for Content Determination of Fluorin

- Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples.

- Intramolecular Conjugate Ene Reaction of γ-Difluoromethyl- and γ-Trifluoromethyl-α,β-Unsaturated γ-Butyrolactones.

- Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters.

- Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of N

- Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides.

- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PMC.

- Nuclear Magnetic Resonance Spectroscopy. Long-Range H-F Spin-Spin Coupling in 1,1-Difluoro-2,2-dichloro-3-phenyl-3-methylcyclobutane.

- Fluorine NMR. University of California, Davis.

- NMR Spectroscopy :: 5-HMR-6 Long-Range (4J and higher) Proton-Proton Couplings. University of Wisconsin-Madison.

- γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion.

Sources

- 1. Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A synthesis of γ-trifluoromethyl α,β-unsaturated γ-butyrolactones using CF(3)SiMe(3) as a trifluoromethylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Gamma Butyrolactone(96-48-0) 1H NMR spectrum [chemicalbook.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. biophysics.org [biophysics.org]

- 13. 19Flourine NMR [chem.ch.huji.ac.il]

- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09987A [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. organicchemistrydata.org [organicchemistrydata.org]

- 22. researchgate.net [researchgate.net]

Mass Spectrometry of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one: Fragmentation Mechanisms and Analytical Workflows

Executive Summary

The compound 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one (CAS: 164929-15-1; C₇H₉F₃O₂) is a highly specialized fluorinated γ -butyrolactone. It serves as a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals, where the strategic placement of trifluoromethyl (-CF₃) groups is used to modulate metabolic stability and lipophilicity1[1]. Analyzing this molecule via mass spectrometry (MS) requires a deep understanding of its structural thermodynamics. The highly strained lactone core, combined with the electron-withdrawing -CF₃ group and the sterically bulky gem-dimethyl moiety, dictates highly specific, rapid unimolecular decomposition pathways in both gas-phase Electron Ionization (EI) and liquid-phase Electrospray Ionization (ESI).

This whitepaper provides a comprehensive, causality-driven guide to the mass spectrometric behavior of 5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one, establishing self-validating protocols for its trace quantification and structural confirmation.

Structural Dynamics & Ionization Causality

To predict and interpret the mass spectra of this molecule, we must analyze the causality behind its ionization:

-

The γ -Butyrolactone Core: Lactones are cyclic esters that inherently possess high ring strain. Upon ionization, the primary thermodynamic driver is ring-opening, often accompanied by the extrusion of carbon dioxide (CO₂) or carbon monoxide (CO)2[2].

-

The C5 Gem-Dimethyl Group: The presence of two methyl groups adjacent to the ring oxygen creates a highly favorable site for α -cleavage. The loss of a methyl radical (•CH₃) generates a stable tertiary oxonium ion, driving the dominant fragmentation pathway in hard ionization (EI).

-

The C3 Trifluoromethyl Group: The -CF₃ group is strongly electron-withdrawing. While it stabilizes the molecule chemically, in the gas phase, it destabilizes adjacent positive charges. Consequently, the loss of a •CF₃ radical is a competing, diagnostically significant pathway.

Electron Ionization (EI-MS) Fragmentation Mechanics

Under standard 70 eV EI conditions, the molecular ion [M]⁺• (m/z 182) is typically of very low abundance. The energy imparted during electron bombardment far exceeds the activation energy required for the cleavage of the C-CH₃ and C-CF₃ bonds.

Mechanistic Pathways

-

Pathway A ( α -Cleavage): The most thermodynamically favored event is the ejection of a methyl radical (-15 Da) from the C5 position. This yields a highly stable resonance-stabilized oxonium ion at m/z 167 .

-

Pathway B (CF₃ Extrusion): The cleavage of the C-CF₃ bond (-69 Da) relieves both steric hindrance and electronic repulsion, yielding a fragment at m/z 113 .

-

Pathway C (Ring Contraction/CO₂ Loss): A hallmark of γ -butyrolactones is the loss of CO₂ (-44 Da)3[3]. This can occur directly from the molecular ion to give m/z 138 , or sequentially from the [M-CH₃]⁺ ion to yield m/z 123 .

EI-MS fragmentation pathways of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one at 70 eV.

Electrospray Ionization (ESI-MS/MS) Behavior

In soft ionization environments like ESI, the molecule behaves differently. Protonation occurs preferentially at the carbonyl oxygen, yielding the [M+H]⁺ ion at m/z 183.1 . Due to the high cation affinity of the lactone carbonyl, sodium adducts [M+Na]⁺ at m/z 205.1 are also frequently observed and can dominate the Q1 spectrum if the mobile phase is not properly buffered.

During Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor:

-

Dehydration (-18 Da): The protonated lactone undergoes ring opening followed by the elimination of water, yielding a fragment at m/z 165.1 . This is a ubiquitous pathway for γ -lactones2[2].

-

Decarbonylation/Decarboxylation: The highly polarized nature of the ring, exacerbated by the -CF₃ group, facilitates the loss of CO (-28 Da) or CO₂ (-44 Da) under elevated collision energies (15-25 eV).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal feedback loops (e.g., ion ratios, retention indices) to automatically flag analytical errors such as matrix interference or source degradation.

GC-EI-MS Protocol (Volatile Analysis)

Causality: Gas chromatography is ideal for this relatively volatile, non-polar lactone. However, lactones can be thermally labile or interact with active sites in the GC inlet 3[3].

-

Sample Preparation: Dilute the sample in MS-grade Hexane to a concentration of 1-10 µg/mL. Add Octafluoronaphthalene (OFN) at 1 µg/mL as an Internal Standard (IS).

-

Inlet Conditions: Pulsed splitless injection (1 µL) at 220°C. Validation Check: If the peak shape exhibits severe tailing, it indicates inlet liner contamination or active silanol sites degrading the fluorinated lactone.

-

Chromatography: Use a 30m x 0.25mm x 0.25µm DB-5MS column. Program: 50°C (hold 1 min), ramp at 15°C/min to 250°C.

-

MS Detection: 70 eV EI source at 230°C. Acquire in SIM mode monitoring m/z 167 (Quantifier), m/z 113 (Qualifier 1), and m/z 123 (Qualifier 2).

-

Self-Validation: The ion ratio of m/z 167 to m/z 113 must remain constant (±15% relative) across all calibration standards and samples. A deviation indicates co-eluting matrix interference.

LC-ESI-MS/MS Protocol (Trace Quantification)

Causality: For biological or environmental matrices, LC-MS/MS provides superior sensitivity. The mobile phase must be acidic to force the equilibrium toward the protonated [M+H]⁺ state, suppressing the unfragmentable[M+Na]⁺ adduct.

-

Sample Preparation: Protein precipitation or liquid-liquid extraction. Reconstitute in 90:10 Water:Acetonitrile.

-

Chromatography: C18 UHPLC column (e.g., Waters Acquity BEH C18, 1.7 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Gradient: 10% B to 90% B over 5 minutes.

-

MS Detection: Positive ESI. Capillary voltage 3.0 kV, Desolvation temp 400°C.

-

MRM Transitions:

-

Quantifier: 183.1 → 165.1 (CE: 15 eV)

-

Qualifier: 183.1 → 123.1 (CE: 22 eV)

-

Self-validating LC-MS/MS MRM workflow for trace quantification of the fluorinated lactone.

Quantitative Data Summaries

Table 1: Exact Mass and Isotopic Distribution

| Species | Formula | Exact Mass (Da) | Relative Abundance |

|---|---|---|---|

| Monoisotopic Neutral | C₇H₉F₃O₂ | 182.0554 | 100.0% |

| M+1 Isotope (¹³C) | C₆¹³CH₉F₃O₂ | 183.0588 | ~7.8% |

| Protonated Ion [M+H]⁺ | C₇H₁₀F₃O₂⁺ | 183.0632 | N/A (ESI+) |

| Sodium Adduct [M+Na]⁺| C₇H₉F₃O₂Na⁺ | 205.0452 | N/A (ESI+) |

Table 2: Diagnostic Product Ions

| Ionization Mode | Precursor m/z | Product m/z | Neutral Loss | Structural Assignment |

|---|

| EI (70 eV) | 182 | 167 | 15 Da (•CH₃) | C5 α -cleavage (oxonium ion) | | EI (70 eV) | 182 | 113 | 69 Da (•CF₃) | C3 α -cleavage | | EI (70 eV) | 167 | 123 | 44 Da (CO₂) | Ring contraction from m/z 167 | | ESI-CID (+) | 183.1 | 165.1 | 18 Da (H₂O) | Dehydration of protonated lactone | | ESI-CID (+) | 183.1 | 139.1 | 44 Da (CO₂) | Decarboxylation |

References

- Source: PubMed (J Mass Spectrom. 2009)

- Source: SWGDRUG.

- Source: CAS.

Sources

An In-Depth Technical Guide on the Prospective Stability and Degradation Profile of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated stability and degradation profile of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one. While specific experimental data for this compound is not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates its likely behavior based on fundamental chemical principles, the known reactivity of its core functional groups—a γ-lactone and a trifluoromethyl moiety—and data from structurally analogous compounds. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into potential degradation pathways, recommended analytical methodologies for stability assessment, and protocols for forced degradation studies.

Introduction: Chemical Structure and Scientific Context

5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one is a five-membered lactone (a cyclic ester) featuring a gem-dimethyl substitution at the 5-position and a trifluoromethyl group at the 3-position. The presence of the highly electronegative trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The lactone ring, however, is a potentially labile functional group susceptible to hydrolysis.[3][4] Understanding the interplay between the stabilizing trifluoromethyl group and the reactive lactone is crucial for predicting the compound's stability and developing robust formulations.

The stability of this molecule is a critical parameter for its potential development as a pharmaceutical agent or a building block in organic synthesis. Degradation can lead to loss of potency, formation of potentially toxic impurities, and altered pharmacokinetic profiles. This guide will therefore explore the probable degradation pathways under various stress conditions.

Predicted Physicochemical Properties and Stability-Influencing Factors

The physicochemical properties of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one will significantly influence its degradation kinetics.

| Property | Predicted Influence on Stability |

| Lipophilicity | The trifluoromethyl group is expected to confer significant lipophilicity.[2] |

| Aqueous Solubility | Likely to have low aqueous solubility, which may necessitate the use of co-solvents in stability studies.[1] |

| pKa | The protons on the carbon adjacent to the trifluoromethyl group may be slightly acidic, potentially influencing base-catalyzed degradation.[5] |

| Melting Point | The gem-dimethyl and trifluoromethyl groups may lead to a relatively high melting point for a molecule of its size. |

Prospective Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[4][6] The following sections outline the predicted degradation pathways for 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one under standard stress conditions.

Hydrolytic Degradation

Hydrolysis is anticipated to be the primary degradation pathway for this molecule due to the presence of the lactone ring.[3]

-

Acid-Catalyzed Hydrolysis : Under acidic conditions, protonation of the carbonyl oxygen will activate the lactone towards nucleophilic attack by water.[4] This will result in the opening of the lactone ring to form the corresponding hydroxy carboxylic acid.

-

Base-Catalyzed Hydrolysis : Basic conditions are expected to induce rapid hydrolysis through the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[4] This reaction is generally faster than acid-catalyzed hydrolysis for esters.

-

Neutral Hydrolysis : Hydrolysis can also occur at neutral pH, albeit at a slower rate.

The gem-dimethyl group at the 5-position may sterically hinder the approach of nucleophiles to some extent, but significant degradation is still expected.

Caption: Predicted Hydrolytic Degradation Pathway.

Oxidative Degradation

While the lactone and trifluoromethyl groups are generally resistant to oxidation, other parts of the molecule or potential impurities could be susceptible.[1] Forced degradation studies using an oxidizing agent like hydrogen peroxide are necessary to assess this pathway.

Photolytic Degradation

The trifluoromethyl group is generally photochemically stable.[2] However, exposure to UV light can sometimes induce degradation, potentially leading to the formation of trifluoroacetic acid.[1] The overall photostability will depend on the molecule's ability to absorb UV radiation.

Thermal Degradation

The carbon-fluorine bond is exceptionally strong, imparting high thermal stability to the trifluoromethyl group.[1][7] The lactone ring is also relatively stable to heat in the absence of moisture. Significant thermal degradation is not anticipated under typical storage conditions, but should be evaluated as part of a comprehensive stability program.[8]

Proposed Analytical Methodologies for Stability Testing

A stability-indicating analytical method is crucial for separating the intact molecule from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be the primary choice.[8][9]

RP-HPLC Method Development

| Parameter | Recommended Starting Conditions |

| Column | C18 column (e.g., 250 x 4.6 mm, 5 µm)[8] |

| Mobile Phase | A gradient of acetonitrile and water or a suitable buffer (e.g., phosphate buffer)[8] |

| Flow Rate | 1.0 mL/min[8] |

| Detection | UV detection at a wavelength of maximum absorbance (to be determined) |

| Injection Volume | 10-20 µL |

Mass Spectrometry for Degradant Identification

Liquid chromatography-mass spectrometry (LC-MS) should be employed to identify the mass of the degradation products, which is essential for elucidating their structures.[8]

Experimental Protocols for Forced Degradation Studies

The following protocols are proposed for conducting forced degradation studies on 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one.[4][6][8]

Preparation of Stock Solution

Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

Acidic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Basic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Keep the solution at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Due to the anticipated rapid degradation, elevated temperatures may not be necessary.[3]

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours.

-

Dilute an aliquot with the mobile phase for HPLC analysis.

Photolytic Degradation

-

Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm and 366 nm) in a photostability chamber for a defined period.

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the samples by HPLC at various time points.

Thermal Degradation

-

Place the solid compound in a controlled temperature oven at a high temperature (e.g., 80-100°C) for a specified duration.

-

Dissolve the stressed solid sample in a suitable solvent and analyze by HPLC.

Caption: Forced Degradation Experimental Workflow.

Conclusion and Future Directions

This guide presents a prospective stability and degradation profile of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one based on established chemical principles. The primary anticipated degradation pathway is hydrolysis of the lactone ring, which is expected to be significant under both acidic and basic conditions. The trifluoromethyl group is predicted to be largely stable under the tested stress conditions.